Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate
Overview
Description
Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate is a compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in recent years due to its potential applications in various scientific research fields.
Scientific Research Applications
Applications in Environmental and Chemical Research
Environmental Impact and Methanogenesis : Research on methanogenic pathways using stable carbon isotopic signatures has shed light on the environmental impact of chemical compounds, including those similar to methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate. The study by Conrad (2005) delves into how acetate and other precursors contribute to methane production in various environments, offering insights into the carbon cycle and greenhouse gas emissions (Conrad, 2005).
Synthetic Methodologies for Pharmaceutical Compounds : Saeed et al. (2017) explore the developments in synthetic methods for the antithrombotic drug (S)-clopidogrel, highlighting the importance of efficient synthetic approaches for pharmaceuticals. This research underlines the relevance of innovative synthetic methodologies for compounds with complex structures, potentially including this compound (Saeed et al., 2017).
Wastewater Treatment and Pesticide Industry : A study on treatment options for wastewater from the pesticide industry by Goodwin et al. (2018) addresses the challenges of removing toxic pollutants, including compounds similar to this compound. The research suggests biological processes and activated carbon as effective treatments, highlighting the importance of managing environmental pollutants (Goodwin et al., 2018).
Mechanism of Action
Target of Action
Pyrimidine derivatives have been shown to exhibit neuroprotective and anti-inflammatory properties . They interact with various targets, including human microglia and neuronal cell models .
Mode of Action
Pyrimidine derivatives have been shown to inhibit the production of nitric oxide (no) and tumor necrosis factor-α (tnf-α) in lps-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
The possible mechanism of action of pyrimidine derivatives was observed through the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties .
properties
IUPAC Name |
methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3/c1-13-6(12)3-5-7(9)10-4-11-8(5)14-2/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRCZEMNPQCPCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=N1)Cl)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701254627 | |
Record name | Methyl 4-chloro-6-methoxy-5-pyrimidineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701254627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
171096-34-7 | |
Record name | Methyl 4-chloro-6-methoxy-5-pyrimidineacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=171096-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-chloro-6-methoxy-5-pyrimidineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701254627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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